Mycophenolate mofetil hydrochloride

Overview

Description

Mycophenolate mofetil hydrochloride is a prodrug of mycophenolic acid, which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase. This compound is primarily used as an immunosuppressant to prevent the rejection of kidney, heart, or liver transplants. It is marketed under various brand names, including CellCept and Myfortic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mycophenolate mofetil hydrochloride is synthesized through the reaction of mycophenolic acid with morpholino ethanol. The process involves the formation of a morpholinoethyl ester of mycophenolic acid. The reaction is typically carried out under basic conditions to enhance the purity and yield of the product .

Industrial Production Methods: The industrial production of this compound involves several steps, including the purification of the compound through salt formation and recrystallization from suitable solvents. This ensures a high degree of pharmaceutically acceptable purity .

Chemical Reactions Analysis

Types of Reactions: Mycophenolate mofetil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water, leading to the formation of mycophenolic acid.

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

Substitution: This reaction involves the replacement of functional groups in the compound, often using reagents like halogens.

Major Products: The primary product formed from these reactions is mycophenolic acid, which is the active metabolite responsible for the compound’s immunosuppressive effects .

Scientific Research Applications

Mycophenolate mofetil hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.

Biology: The compound is studied for its effects on cellular metabolism and immune response.

Mechanism of Action

Mycophenolate mofetil hydrochloride exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which preferentially affects T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation . The compound is rapidly hydrolyzed to mycophenolic acid after oral administration, which is the active form responsible for its immunosuppressive effects .

Comparison with Similar Compounds

Azathioprine: Another immunosuppressant used to prevent organ rejection and treat autoimmune diseases.

Cyclosporine: A calcineurin inhibitor used in combination with mycophenolate mofetil hydrochloride for immunosuppressive therapy.

Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action.

Uniqueness: this compound is unique due to its selective inhibition of inosine monophosphate dehydrogenase, which results in fewer nephrotoxic effects compared to calcineurin inhibitors like cyclosporine and tacrolimus . Additionally, it has a higher bioavailability and reduced gastrointestinal side effects compared to mycophenolic acid .

Biological Activity

Mycophenolate mofetil (MMF) hydrochloride is a widely used immunosuppressant, primarily indicated for preventing organ rejection in transplant patients. This article delves into the biological activity of MMF, highlighting its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

Mycophenolate mofetil is a prodrug that is rapidly converted to mycophenolic acid (MPA) in vivo. MPA acts as a selective, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis pathway of purine nucleotides. This inhibition is particularly effective against lymphocytes, which rely heavily on this pathway for proliferation. By reducing the availability of guanosine nucleotides, MMF effectively suppresses T- and B-cell activation and proliferation, thereby exerting its immunosuppressive effects .

Pharmacokinetics

The pharmacokinetic profile of MMF reveals several important characteristics:

- Absorption : MMF is rapidly absorbed with an average bioavailability of approximately 94%. Peak plasma concentrations of MPA are typically reached within 60 to 90 minutes after oral administration .

- Metabolism : After absorption, MMF is hydrolyzed to MPA by carboxylesterases in the liver. MPA is then further metabolized to an inactive glucuronide (MPAG) which undergoes enterohepatic recirculation .

- Distribution : The volume of distribution for MPA is extensive, indicating significant tissue uptake. The drug's pharmacokinetics can vary based on factors such as organ transplant status and concurrent medications .

Table 1: Key Pharmacokinetic Parameters of Mycophenolate Mofetil

| Parameter | Value |

|---|---|

| Bioavailability | ~94% |

| Peak Concentration (Cmax) | 24.5 μg/mL (healthy volunteers) |

| Volume of Distribution | Extensive |

| Half-life | 16-18 hours |

Therapeutic Applications

MMF is primarily utilized in the following contexts:

- Transplantation : It is a cornerstone in immunosuppressive regimens for kidney, heart, and liver transplants. Studies have demonstrated that MMF reduces the incidence and severity of acute rejection episodes while maintaining graft function .

- Autoimmune Diseases : Beyond transplantation, MMF has shown efficacy in treating conditions such as lupus nephritis and pyoderma gangrenosum. A retrospective study involving seven patients with pyoderma gangrenosum found that six experienced a reduction in ulcer size while on MMF therapy .

Case Study 1: Efficacy in Pyoderma Gangrenosum

In a study involving seven patients with pyoderma gangrenosum treated with MMF:

- Results : Six patients showed improvement in ulcer size; four achieved complete healing.

- Adverse Effects : The only significant adverse event was transient anemia in one patient .

Case Study 2: Renal Transplant Recipients

A pooled analysis from three phase III trials involving 1493 renal transplant recipients assessed the effectiveness of MMF:

Properties

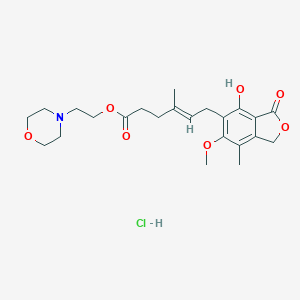

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLCGJBUTJXNOF-HDNKIUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027191 | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116680-01-4 | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116680-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOPHENOLATE MOFETIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.